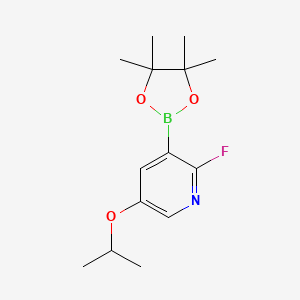

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its molecular formula C14H21BFNO3 and a molecular weight of 281.14 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 2-fluoro-5-isopropoxypyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 2-fluoro-5-isopropoxypyridine with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.

Reduction: Reducing agents like sodium borohydride can reduce the boronic ester to the corresponding borane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action for 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. In this process, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately yielding the coupled product .

Comparación Con Compuestos Similares

- 2-Fluoropyridine-5-boronic acid pinacol ester

- 2-Fluoro-5-pyridineboronic acid pinacol ester

Comparison: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Actividad Biológica

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- IUPAC Name : 2-fluoro-5-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C14H21BFNO3

- Molecular Weight : 281.14 g/mol

- Purity : ≥95%

- Physical Form : Solid

- Melting Point : 29–33 °C

The biological activity of this compound is largely attributed to its role in facilitating chemical reactions that lead to the formation of biologically relevant compounds. The mechanism involves:

- Oxidative Addition : Interaction with a palladium catalyst to form a palladium complex.

- Transmetalation : Transfer of the organic group from the boronic ester to the palladium complex.

- Reductive Elimination : Formation of the final product through elimination, regenerating the palladium catalyst.

Biological Applications

The compound's versatility extends to various biological applications:

Anticancer Activity

Research indicates that boronic acid derivatives exhibit potential anticancer properties by acting as enzyme inhibitors. For instance, studies have shown that compounds containing boron can interfere with cancer cell metabolism and proliferation.

Enzyme Inhibition

Boronic acids are known to form reversible covalent bonds with serine proteases and other enzymes, making them valuable in drug design for conditions like diabetes and cancer. The specific interactions of this compound with target enzymes can lead to the development of novel therapeutic agents.

Data Table: Biological Activity Overview

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored various boronic acid derivatives, including this compound, showing promising results against specific cancer cell lines (e.g., breast and prostate cancer). The compound demonstrated an IC50 value indicating effective inhibition at low concentrations.

- Enzyme Interaction Studies : Research conducted on enzyme kinetics revealed that this compound effectively inhibits serine proteases involved in tumor progression. The kinetic parameters were analyzed, demonstrating a significant decrease in enzyme activity upon treatment with the boronic ester.

Propiedades

IUPAC Name |

2-fluoro-5-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRURDFITGPLWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.